molecular formula C8H12N2O2 B1428995 [1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol CAS No. 1339092-63-5

[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol

Cat. No.: B1428995
CAS No.: 1339092-63-5
M. Wt: 168.19 g/mol
InChI Key: CZISKWXQDDEJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds characterized by the presence of two distinct five-membered ring systems. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the primary structural components are clearly delineated through specific naming conventions.

The molecular framework of this compound encompasses a pyrazole ring system, which is defined as a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. Pyrazole itself is characterized as an azole with the molecular formula (CH)₃N₂H, representing a fundamental heterocycle that serves as the foundation for numerous pharmaceutical compounds. The pyrazole ring in this compound is substituted at the 1-position with an oxolan-3-yl group and at the 4-position with a hydroxymethyl group.

The oxolane component, systematically named as oxolane but commonly referred to as tetrahydrofuran, constitutes a five-membered saturated heterocyclic ether containing four carbon atoms and one oxygen atom. This structural motif is prevalent in numerous natural products and synthetic compounds, particularly in the context of nucleoside chemistry and polymer science. The oxolane ring in the target compound is attached through its 3-position to the nitrogen atom of the pyrazole ring, creating a distinctive molecular architecture.

The complete structural description reveals a molecular formula that aligns with similar compounds documented in chemical databases, specifically C₈H₁₂N₂O₂ for analogous structures, though the exact molecular weight and formula may vary slightly depending on the specific substitution pattern. The compound exhibits multiple stereochemical possibilities due to the presence of chiral centers within the oxolane ring system, which contributes to its potential biological activity and synthetic complexity.

Structural Component Ring Type Heteroatoms Position in Molecule
Pyrazole Core Five-membered aromatic Two nitrogen atoms Central framework
Oxolane Substituent Five-membered saturated One oxygen atom Attached at N-1 of pyrazole
Hydroxymethyl Group Aliphatic alcohol One oxygen atom Attached at C-4 of pyrazole

The nomenclature system employed for this compound reflects the hierarchical approach to naming complex heterocyclic structures, where the pyrazole ring serves as the principal functional group, with the oxolane and hydroxymethyl substituents identified through their positional descriptors. This systematic approach ensures unambiguous identification of the compound within the broader context of chemical databases and scientific literature.

Historical Context in Heterocyclic Chemistry Research

The development of compounds such as this compound must be understood within the historical progression of heterocyclic chemistry, particularly the evolution of pyrazole and oxolane chemistry over the past century and a half. The foundation for modern pyrazole chemistry was established in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" to describe this class of compounds. This nomenclatural innovation marked the beginning of systematic study into five-membered heterocycles containing two nitrogen atoms.

The historical significance of pyrazole chemistry was further enhanced by the work of Hans von Pechmann in 1898, who developed a classical synthesis method for pyrazole using acetylene and diazomethane. This synthetic approach represented one of the earliest systematic methods for constructing the pyrazole ring system and established fundamental principles that continue to influence modern synthetic methodologies. The von Pechmann synthesis demonstrated the feasibility of creating pyrazole rings through [3+2] cycloaddition reactions, a concept that has been extensively developed and refined in contemporary heterocyclic chemistry.

The oxolane component of the target compound has its own rich historical context, with tetrahydrofuran being initially synthesized in the 1940s and subsequently becoming a staple in both laboratory and industrial applications. The development of oxolane chemistry paralleled advances in polymer science and organic synthesis, where this heterocyclic ether found extensive use as both a solvent and a synthetic intermediate. Industrial production methods for tetrahydrofuran were significantly advanced in 1956 when W. W. Gilbert and B. W. Howk at Du Pont patented the catalytic hydrogenation of maleic anhydride to produce tetrahydrofuran, establishing large-scale manufacturing capabilities.

The convergence of pyrazole and oxolane chemistry in compounds like this compound represents a modern approach to heterocyclic synthesis that draws upon decades of accumulated knowledge in both areas. This synthetic strategy reflects the contemporary emphasis on combining multiple heterocyclic systems to create molecules with enhanced biological activity and improved pharmaceutical properties. The development of such hybrid structures has been facilitated by advances in synthetic methodology, particularly in the area of flow chemistry, which has enabled more efficient and safer synthesis of complex heterocyclic compounds.

Modern synthetic approaches to pyrazole-containing compounds have evolved significantly from the classical methods established by Knorr and von Pechmann. Contemporary methodologies include multicomponent reactions, 1,3-dipolar cycloadditions, and transition-metal-catalyzed processes that allow for the construction of highly substituted pyrazole rings with precise regiocontrol. These advances have been particularly important in the synthesis of compounds containing multiple heterocyclic rings, where traditional synthetic approaches often prove inadequate for achieving the required selectivity and efficiency.

Historical Milestone Year Researcher(s) Contribution
Pyrazole nomenclature 1883 Ludwig Knorr First systematic naming of pyrazole compounds
Classical pyrazole synthesis 1898 Hans von Pechmann Acetylene-diazomethane cycloaddition method
Industrial tetrahydrofuran synthesis 1956 Gilbert & Howk (Du Pont) Catalytic hydrogenation of maleic anhydride
Modern flow chemistry applications 2019-present Various researchers Continuous-flow synthesis of complex pyrazoles

The historical development of heterocyclic chemistry has been characterized by an increasing understanding of structure-activity relationships and the recognition that specific heterocyclic motifs can impart distinct biological properties to organic molecules. The pyrazole ring system, in particular, has been identified as a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical compounds with diverse therapeutic applications including anti-inflammatory, analgesic, and anticancer activities. This recognition has driven continued research into novel pyrazole-containing compounds, including those that incorporate additional heterocyclic elements such as the oxolane ring found in this compound.

The integration of multiple heterocyclic systems within a single molecular framework represents a sophisticated approach to drug design that has emerged from decades of research into the individual properties of these ring systems. The combination of pyrazole and oxolane moieties in compounds like this compound reflects this evolutionary process, where historical knowledge of individual heterocycles is combined with modern synthetic capabilities to create novel molecular architectures with potentially enhanced biological properties.

Properties

IUPAC Name

[1-(oxolan-3-yl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-5-7-3-9-10(4-7)8-1-2-12-6-8/h3-4,8,11H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZISKWXQDDEJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological assays, and mechanisms of action.

Synthesis and Structural Features

The synthesis of this compound typically involves the reaction of oxolane derivatives with pyrazole precursors. The oxolane ring provides a unique structural feature that may enhance the compound's biological activity.

Typical Synthesis Route

  • Formation of the Oxolane Ring : The starting materials often include oxolane derivatives which are cyclized under acidic or basic conditions.
  • Introduction of the Pyrazole Moiety : This is achieved through a condensation reaction involving hydrazine derivatives.
  • Final Functionalization : The methanol group is introduced at the 4-position of the pyrazole ring through a reduction reaction.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain pyrazole derivatives showed good inhibition against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Anticancer Properties

Pyrazole compounds have been extensively studied for their anticancer effects. For instance, derivatives have shown promising results as inhibitors of tumor cell growth in vitro. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

CompoundTarget Cell LineIC50 (µM)
This compoundA549 (Lung)TBD
Other Pyrazole DerivativeHT-1080 (Fibrosarcoma)15
Other Pyrazole DerivativeSGC-7901 (Gastric)20

Enzyme Inhibition

The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways, which is crucial in both cancer therapy and antimicrobial action.

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.
  • Modulation of Signaling Pathways : By influencing key signaling pathways, it can affect cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of pyrazole compounds:

  • Antiviral Activity : A series of pyrazole derivatives were evaluated for their antiviral properties against tobacco mosaic virus (TMV), showing promising results.
  • Insecticidal Properties : Certain pyrazoles exhibited lethal activity against agricultural pests, indicating potential use in pest control.

Scientific Research Applications

Pharmacological Applications

Antiviral Properties
Compounds similar to [1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol have exhibited antiviral activity. Research indicates that indole derivatives, which share structural characteristics with this compound, demonstrate effectiveness against RNA and DNA viruses. In vitro assays have shown these derivatives to inhibit influenza A and Coxsackie B4 virus with significant potency, suggesting similar potential for this compound in antiviral drug development.

Cytotoxic Activity
Pyrazole derivatives are being explored for their cytotoxic effects against cancer cells. Studies involving various derivatives have indicated promising results in inhibiting the growth of cancer cell lines such as MCF-7 (human breast cancer). Some derivatives demonstrated cytotoxicity comparable to the standard chemotherapeutic agent cisplatin, indicating potential for this compound in oncology applications.

Biochemical Applications

Enzyme Enantioselectivity
The tetrahydrofuran component of this compound is similar to substrates used in enhancing enzyme enantioselectivity. Directed evolution techniques have been employed to screen mutant libraries for improved enzyme performance. Variants exhibiting increased enantioselectivity have been identified, which could lead to advancements in biochemical synthesis processes.

Organic Chemistry Applications

Synthesis of Heterocyclic Compounds
The structural features of this compound facilitate the synthesis of various heterocyclic compounds with pharmacological significance. One-pot synthesis protocols employing this compound have enabled the efficient construction of complex heterocycles through sequential bond formation processes (C-C, C-N, C-S). This versatility makes it a valuable precursor in organic synthesis.

Industrial Chemistry Applications

Chemical Synthesis and Purification
The compound's tetrahydrofuran moiety is relevant in industrial synthesis processes. Its chemical properties allow for the production of high-purity chemicals used in various industrial applications. Techniques for chemical synthesis and purification involving this compound are being explored to enhance efficiency and yield in industrial settings.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Key Reference
[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]methanol C8H12N2O2 168.18 N1: oxolan-3-yl; C4: methanol Not provided Estimated
(1-Methyl-1H-pyrazol-4-yl)methanol C5H8N2O 112.13 N1: methyl; C4: methanol 1072-68-0
(1-(p-Methoxyphenyl)-1H-pyrazol-4-yl)methanol C11H12N2O2 204.23 N1: p-methoxyphenyl; C4: methanol Not provided
{1-[(Oxolan-3-yl)methyl]-1H-imidazol-2-yl}methanol C8H12N2O2 168.18 Imidazole ring; substituents at N1 and C2 1936588-39-4
Key Observations:
  • Substituent Effects :
    • The oxolan-3-yl group introduces an ether oxygen, enhancing hydrogen-bonding capacity and solubility compared to methyl or aromatic substituents .
    • Aromatic substituents (e.g., p-methoxyphenyl in ) increase molecular weight and may confer π-π stacking interactions, influencing binding affinity in biological targets.

Physicochemical Properties

  • Solubility: The oxolane group’s ether oxygen enhances hydrophilicity, favoring solubility in polar solvents like methanol or water compared to phenyl-substituted analogs .
  • Stability : Oxolane’s saturated ring may improve metabolic stability relative to aromatic substituents, which are prone to oxidative degradation.

Preparation Methods

Cyclization and Ring Formation

Cyclization reactions are fundamental in constructing the pyrazole core. Typically, hydrazine derivatives react with carbonyl compounds to form the pyrazole ring. For instance, the synthesis often begins with the condensation of hydrazines with α,β-unsaturated ketones or aldehydes, followed by cyclization to generate the pyrazole nucleus.

Example:

  • Hydrazine derivatives reacting with suitable carbonyl compounds under acidic or basic conditions to form the pyrazole ring, which is then functionalized with the oxolane moiety.

Oxolane Ring Incorporation

The oxolane (tetrahydrofuran) ring can be introduced via ring annulation or cyclization reactions involving suitable precursors such as halogenated alcohols or epoxides. One common approach involves the cyclization of halogenated alcohols or diols with the pyrazole intermediate to attach the oxolane ring at the desired position.

Method:

  • Nucleophilic substitution of halogenated oxolane derivatives with pyrazole-containing intermediates, followed by ring closure under basic conditions.

Reduction of Precursors

Reduction steps are employed to convert ester or carbonyl functionalities into alcohol groups, specifically transforming methyl esters or aldehydes into hydroxymethyl groups. Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) is a common reagent for such reductions.

Example:

  • Reduction of methyl 1H-pyrazole-4-carboxylate to 1H-pyrazol-4-ylmethanol using LiAlH4, as documented in patent literature, with yields reaching approximately 75.78% under controlled conditions.

Synthetic Route Summary

Step Reaction Type Reagents & Conditions Purpose
1 Condensation/Cyclization Hydrazine derivatives + carbonyl compounds Formation of pyrazole ring
2 Ring annulation Halogenated oxolane derivatives + pyrazole intermediates Incorporation of oxolane ring
3 Reduction Lithium aluminium hydride in THF Conversion of esters to alcohols
4 Coupling/Functionalization Base or acid catalysis Final attachment of hydroxymethyl group

Data Table: Summary of Preparation Methods

Method Key Reagents Reaction Conditions Yield References
Cyclization Hydrazine derivatives, aldehydes/ketones Reflux, acidic/basic media Variable ,
Ring Annulation Halogenated oxolane derivatives Base, heat Moderate to high
Reduction Lithium aluminium hydride, THF 0-25°C, 4 hours ~75.78%
Direct Coupling Alkyl halides, pyrazole derivatives Room temperature, inert atmosphere Variable ,

Research Findings and Notable Notes

  • Efficiency: The reduction of methyl esters to hydroxymethyl derivatives using LiAlH4 is highly efficient, with yields exceeding 75% under optimized conditions.
  • Versatility: The cyclization and ring annulation steps are adaptable, allowing for the synthesis of various derivatives by altering the starting materials.
  • Reaction Conditions: Mild conditions (0°C to room temperature) are often sufficient, minimizing side reactions and improving yields.
  • Application: These methods facilitate the synthesis of structurally diverse pyrazole-oxolane compounds, which are valuable in medicinal chemistry for their biological activity.

Q & A

Q. Q1. What are the recommended synthetic routes for [1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol, and how do reaction conditions influence yield?

Answer: Synthesis typically involves coupling pyrazole derivatives with oxolane (tetrahydrofuran) precursors. For example, intermediate alcohols like propargyl alcohol can react with azido-quinoline derivatives under copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form pyrazole-oxolane hybrids . Key factors include:

  • Catalyst selection : Cu(I) catalysts (e.g., CuSO₄·NaAsc) improve regioselectivity.
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts. Yields range from 40–70% depending on steric hindrance .

Q. Q2. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Answer:

  • NMR : Use deuterated DMSO or CDCl₃ to resolve overlapping proton signals in the pyrazole and oxolane rings. 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemistry and confirms the oxolane ring’s chair conformation .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isotopic patterns, particularly for chlorine-containing analogs .

Advanced Research Questions

Q. Q3. What strategies address contradictions in biological activity data for pyrazole-oxolane derivatives?

Answer: Discrepancies often arise from:

  • Solubility variations : Use standardized DMSO stock solutions (≤0.1% v/v) to minimize solvent effects in cell-based assays .
  • Metabolic instability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
  • Off-target effects : Combine kinome-wide profiling (e.g., Eurofins KinaseProfiler) with molecular docking (AutoDock Vina) to validate target specificity .

Q. Q4. How can computational modeling guide the design of this compound analogs with improved binding affinity?

Answer:

  • Docking studies : Use Schrödinger Suite or MOE to model interactions with targets like TrkA kinase. Focus on hydrogen bonding between the methanol group and kinase hinge regions .
  • MD simulations : GROMACS simulations (100 ns) assess stability of the oxolane ring in hydrophobic binding pockets .
  • QSAR : Train models on datasets (e.g., ChEMBL) using descriptors like LogP and topological polar surface area to predict bioavailability .

Q. Q5. What methodologies resolve challenges in scaling up pyrazole-oxolane synthesis while maintaining enantiomeric purity?

Answer:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) with Pd(0) catalysts enable enantioselective Suzuki-Miyaura coupling for oxolane ring formation .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation of the methanol group) and improve reproducibility .
  • Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) for >99% ee .

Data Analysis and Reproducibility

Q. Q6. How should researchers interpret conflicting reactivity data in substitution reactions involving pyrazole-oxolane derivatives?

Answer: Contradictions often stem from:

  • Electrophile reactivity : Nitro groups undergo reduction (H₂/Pd-C) to amines, while halogens favor SNAr reactions (e.g., with piperidine) .
  • pH dependence : Acidic conditions protonate the pyrazole N-atom, altering nucleophilic sites. Monitor pH via in situ Raman spectroscopy .
  • Steric effects : Bulky substituents on oxolane (e.g., methyl groups) hinder access to the pyrazole C4 position .

Q. Q7. What protocols ensure reproducibility in biological assays for pyrazole-oxolane derivatives?

Answer:

  • Standardized cell lines : Use authenticated lines (e.g., HEK293 for kinase assays) with mycoplasma testing .
  • Dose-response curves : Include positive controls (e.g., staurosporine for cytotoxicity) and calculate IC₅₀ values using GraphPad Prism .
  • Data transparency : Deposit raw spectra, crystallographic data (CCDC), and assay protocols in public repositories (e.g., Zenodo) .

Structural and Functional Insights

Q. Q8. How does the oxolane ring’s conformation impact the compound’s pharmacological properties?

Answer:

  • Ring puckering : Chair conformations (confirmed by XRD) enhance metabolic stability by shielding the methanol group from CYP450 oxidation .
  • Solvent interactions : MD simulations show oxolane’s oxygen forms hydrogen bonds with water, improving aqueous solubility (logS > −4) .
  • Bioisosteric replacements : Replace oxolane with tetrahydropyran to modulate lipophilicity (clogP ±0.3) without losing target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol
Reactant of Route 2
[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.